Cas no 1503527-20-5 (5-oxaspiro[3.5]nonane-8-carbonitrile)
5-oxaspiro[3.5]nonane-8-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-oxaspiro[3.5]nonane-8-carbonitrile
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- MDL: MFCD23792803
- Inchi: 1S/C9H13NO/c10-7-8-2-5-11-9(6-8)3-1-4-9/h8H,1-6H2
- InChI Key: HZVTYMSWVCWFEU-UHFFFAOYSA-N
- SMILES: C1C2(CC(C#N)CCO2)CC1
5-oxaspiro[3.5]nonane-8-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101107-500MG |
5-oxaspiro[3.5]nonane-8-carbonitrile |
1503527-20-5 | 95% | 500MG |
¥ 2,560.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101107-1G |
5-oxaspiro[3.5]nonane-8-carbonitrile |
1503527-20-5 | 95% | 1g |
¥ 3,201.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101107-5G |
5-oxaspiro[3.5]nonane-8-carbonitrile |
1503527-20-5 | 95% | 5g |
¥ 9,603.00 | 2023-04-07 | |
| Enamine | EN300-243980-0.05g |
5-oxaspiro[3.5]nonane-8-carbonitrile |
1503527-20-5 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
| Enamine | EN300-243980-0.1g |
5-oxaspiro[3.5]nonane-8-carbonitrile |
1503527-20-5 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
| Enamine | EN300-243980-0.25g |
5-oxaspiro[3.5]nonane-8-carbonitrile |
1503527-20-5 | 95% | 0.25g |
$367.0 | 2024-06-19 | |
| Enamine | EN300-243980-0.5g |
5-oxaspiro[3.5]nonane-8-carbonitrile |
1503527-20-5 | 95% | 0.5g |
$579.0 | 2024-06-19 | |
| Enamine | EN300-243980-1.0g |
5-oxaspiro[3.5]nonane-8-carbonitrile |
1503527-20-5 | 95% | 1.0g |
$743.0 | 2024-06-19 | |
| Enamine | EN300-243980-2.5g |
5-oxaspiro[3.5]nonane-8-carbonitrile |
1503527-20-5 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
| Enamine | EN300-243980-5.0g |
5-oxaspiro[3.5]nonane-8-carbonitrile |
1503527-20-5 | 95% | 5.0g |
$2152.0 | 2024-06-19 |
5-oxaspiro[3.5]nonane-8-carbonitrile Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 5-oxaspiro[3.5]nonane-8-carbonitrile
Recent Advances in the Study of 1503527-20-5 and 5-oxaspiro[3.5]nonane-8-carbonitrile: A Comprehensive Research Brief
The chemical compound 1503527-20-5 and its derivative, 5-oxaspiro[3.5]nonane-8-carbonitrile, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are of particular interest due to their unique structural properties and potential applications in drug discovery and development. This research brief aims to provide an in-depth analysis of the latest findings related to these compounds, focusing on their synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the synthetic versatility of 1503527-20-5, which serves as a key intermediate in the preparation of various pharmacologically active molecules. The spirocyclic structure of 5-oxaspiro[3.5]nonane-8-carbonitrile, in particular, has been identified as a promising scaffold for the design of novel inhibitors targeting specific enzymes and receptors. Researchers have employed advanced computational and experimental techniques to elucidate the binding mechanisms and optimize the pharmacokinetic properties of these compounds.
One of the most notable advancements in this area is the development of efficient synthetic routes for 5-oxaspiro[3.5]nonane-8-carbonitrile, which have enabled large-scale production and further biological evaluation. Recent publications have demonstrated the compound's efficacy in modulating key signaling pathways involved in inflammation and cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 5-oxaspiro[3.5]nonane-8-carbonitrile exhibited potent inhibitory activity against a specific kinase implicated in tumor growth.
In addition to their therapeutic potential, these compounds have also been explored for their utility in chemical biology tools. The unique reactivity of the nitrile group in 5-oxaspiro[3.5]nonane-8-carbonitrile allows for selective modifications, making it a valuable building block for the development of probes and imaging agents. Recent work has leveraged this property to create fluorescent tags and affinity-based probes for studying protein-protein interactions in live cells.
Despite these promising developments, challenges remain in optimizing the selectivity and bioavailability of compounds derived from 1503527-20-5 and 5-oxaspiro[3.5]nonane-8-carbonitrile. Ongoing research is focused on addressing these limitations through structure-activity relationship (SAR) studies and the incorporation of novel delivery systems. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, the study of 1503527-20-5 and 5-oxaspiro[3.5]nonane-8-carbonitrile represents a vibrant area of research with significant implications for drug discovery and chemical biology. The latest findings underscore the potential of these compounds as versatile tools and therapeutic agents, while also highlighting the need for further investigation to fully realize their clinical potential. This brief provides a snapshot of the current state of research and serves as a valuable resource for professionals in the field.
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